Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate
Description
Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate is a specialized organic compound characterized by a piperidine ring substituted with a chlorosulfonyl (-SO₂Cl) group at the 1-position and an ester-linked acetate moiety at the 3-position. The chlorosulfonyl group confers strong electron-withdrawing properties, influencing reactivity and stability, while the ester functionality (COOCH₃) renders the compound amenable to hydrolysis and nucleophilic substitution reactions.
Properties
IUPAC Name |
methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4S/c1-14-8(11)5-7-3-2-4-10(6-7)15(9,12)13/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKZOQOQPPSVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCN(C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate typically involves the chlorosulfonylation of piperidine derivatives followed by esterification. One common method includes the reaction of piperidine with chlorosulfonic acid to introduce the chlorosulfonyl group. This intermediate is then reacted with methyl acetate under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding different piperidine derivatives.
Oxidation Reactions: Oxidation can occur at the piperidine ring or the ester group, leading to the formation of different oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while reduction can produce a piperidine derivative without the chlorosulfonyl group.
Scientific Research Applications
Chemistry: In organic synthesis, Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate can be used as an intermediate for the preparation of various piperidine derivatives. Its reactivity makes it a valuable building block for constructing complex molecules .
Biology and Medicine: Piperidine derivatives are known for their pharmacological activities. This compound could potentially be used in the development of new drugs targeting various biological pathways. Its derivatives may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial properties .
Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate is not well-documented. its reactivity suggests that it can interact with various molecular targets through nucleophilic substitution or other chemical reactions. The chlorosulfonyl group is a strong electrophile, making it reactive towards nucleophiles in biological systems .
Comparison with Similar Compounds
A. Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (, Compound A)
- Structure : Features an imidazole core with phenyl substituents and an ethyl ester.
- Reactivity : The imidazole ring provides aromatic stability and hydrogen-bonding capacity, contrasting with the piperidine ring’s basicity in the target compound. The absence of a sulfonyl group reduces electrophilicity, making it less reactive toward nucleophiles compared to Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate .
B. 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl triazol-thio-acetate derivatives ()

- Structure : Combines a bicyclic terpene moiety with a triazole-thioacetate group.
- Reactivity : The thioacetate (S-COO) group is less electron-withdrawing than the chlorosulfonyl group, leading to slower hydrolysis rates. The bicyclic system enhances lipophilicity, which may improve membrane permeability in drug design compared to the piperidine-based target compound .
C. Methyl 2-[Bis(benzylthio)phosphoryl]acetate ()
- Structure : Contains a phosphoryl (PO) group and benzylthio substituents.
- The target compound’s chlorosulfonyl group may instead participate in sulfonamide formation or act as a leaving group in substitution reactions .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|
| This compound | C₈H₁₂ClNO₄S | 253.70 | Chlorosulfonyl, ester | Nucleophilic substitution, hydrolysis |
| Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate | C₁₉H₁₈N₂O₂ | 322.36 | Imidazole, ester | Aromatic interactions, mild hydrolysis |
| Methyl 2-[bis(benzylthio)phosphoryl]acetate | C₁₇H₁₉O₃PS₂ | 386.43 | Phosphoryl, thioether, ester | HWE reactions, oxidation |
Stability and Pharmacological Potential
- The chlorosulfonyl group in the target compound may enhance metabolic stability compared to thioacetates (prone to oxidation) or phosphoryl esters (susceptible to phosphatase cleavage) .
- Imidazole-based esters () are often explored for antitumor and antimicrobial activity, suggesting that the target compound’s piperidine-sulfonyl scaffold could be optimized for similar applications .
Biological Activity
Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a chlorosulfonyl group, which is crucial for its biological interactions. The structural formula can be represented as follows:
- Inhibition of Enzymatic Activity : The chlorosulfonyl moiety is known to interact with nucleophilic sites in enzymes, potentially leading to the inhibition of specific enzymatic pathways. This mechanism is particularly relevant in cancer biology where enzyme inhibition can halt tumor growth.
- Modulation of Signal Transduction Pathways : Preliminary studies suggest that this compound may influence key signaling pathways involved in cell proliferation and apoptosis, such as the MAPK/ERK pathway and PI3K/Akt pathway.
- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, indicating potential applications in treating infections caused by resistant strains of bacteria.
Biological Activity Data
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and colorectal cancer cells. The compound induced apoptosis through caspase activation and mitochondrial depolarization.
- Antibacterial Efficacy : A study evaluated the antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial activity.
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

